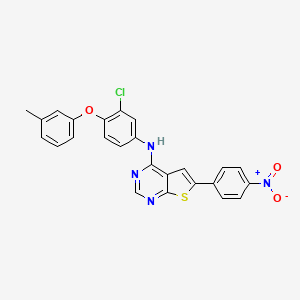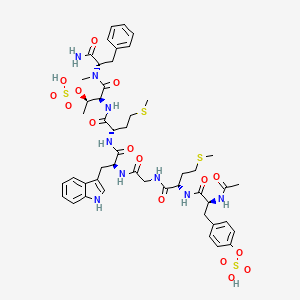
Mannosamine Clipoic acid adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannosamine Clipoic acid adduct is a compound formed by the conjugation of mannosamine and lipoic acid. This compound is classified as a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, typically a protein. The conjugation of mannosamine and lipoic acid has been studied for its potential to reduce the immune response against certain proteins, making it a valuable tool in immunological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mannosamine Clipoic acid adduct involves the reaction of mannosamine with lipoic acid. One common method involves the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, along with N-hydroxysuccinimide (NHS) to activate the carboxyl group of lipoic acid. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under mild stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Mannosamine Clipoic acid adduct can undergo various chemical reactions, including:
Oxidation: The lipoic acid moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds in lipoic acid can be reduced to thiol groups.
Substitution: The amino group in mannosamine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Formation of N-substituted mannosamine derivatives.
Scientific Research Applications
Mannosamine Clipoic acid adduct has several scientific research applications:
Immunology: Used to study the immune response and develop vaccines by reducing the immunogenicity of carrier proteins.
Cell Labeling: Utilized in metabolic glycoengineering to label cell surfaces with azido groups for imaging and tracking.
Glycosylation Studies: Employed in the study of glycosylation processes in mammalian cells, particularly in enhancing the sialylation of glycoproteins.
Mechanism of Action
The mechanism of action of Mannosamine Clipoic acid adduct involves its role as a hapten. When conjugated to a carrier protein, it can modulate the immune response by altering the degradation and presentation of peptides by antigen-presenting cells. This can lead to a reduction in the immunogenicity of the carrier protein and an increase in regulatory T cells .
Comparison with Similar Compounds
Similar Compounds
- Mannosamine-biotin adduct
- Mannosamine-des-thiobiotin adduct
- Glucosamine-biotin adduct
Uniqueness
Mannosamine Clipoic acid adduct is unique due to its ability to significantly reduce the antibody immune response against conjugated proteins, making it particularly useful in immunological research .
Properties
Molecular Formula |
C14H25NO6S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C14H25NO6S2/c16-7-9-12(18)13(19)11(14(20)21-9)15-10(17)4-2-1-3-8-5-6-22-23-8/h8-9,11-14,16,18-20H,1-7H2,(H,15,17)/t8?,9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
SYTLGZFRJKFRPS-KQTGNOMTSA-N |
Isomeric SMILES |
C1CSSC1CCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2C(C(C(OC2O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
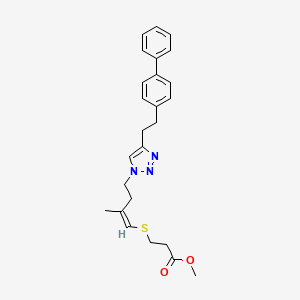

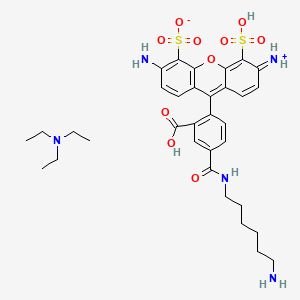
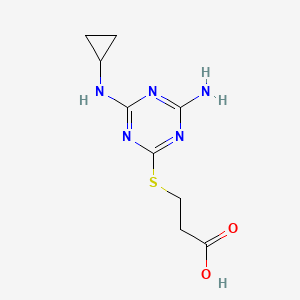
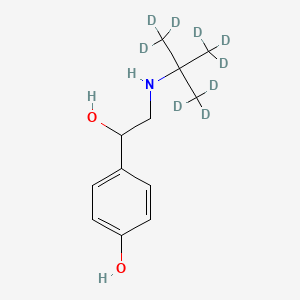
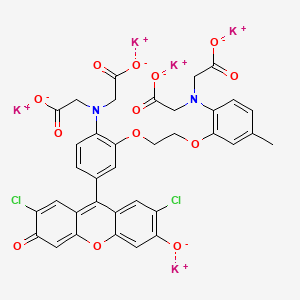


![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
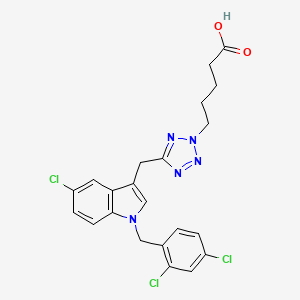
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
